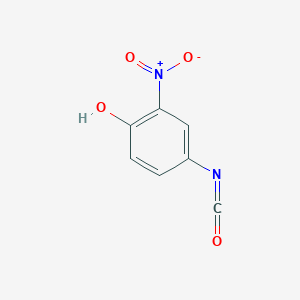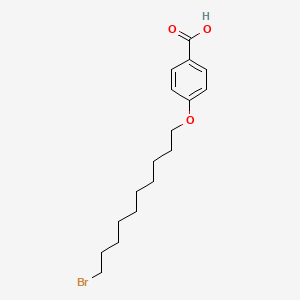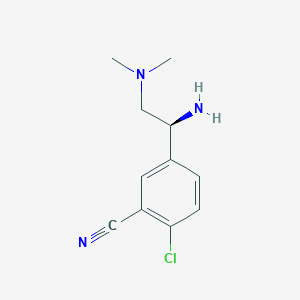![molecular formula C21H25N3O4 B8358005 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid](/img/structure/B8358005.png)
4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid
Vue d'ensemble
Description
4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: This often involves condensation reactions using aldehydes and ammonia or amines.
Coupling Reactions: The piperidine and pyridine rings are then coupled with a benzoic acid derivative using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological applications.
Uniqueness
4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid is unique due to its combination of piperidine, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C21H25N3O4/c1-12-4-5-17(24-8-6-16(25)7-9-24)22-19(12)20(26)23-18-13(2)10-15(21(27)28)11-14(18)3/h4-5,10-11,16,25H,6-9H2,1-3H3,(H,23,26)(H,27,28) |
Clé InChI |
WOJKYHBOHSQZDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


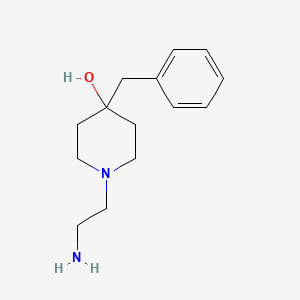
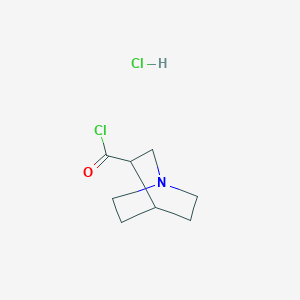
![3-[(4-Nitrophenyl)thio]Benzoic Acid](/img/structure/B8357969.png)
![Ethyl 2-[methyl(prolyl)amino]benzoate](/img/structure/B8357977.png)
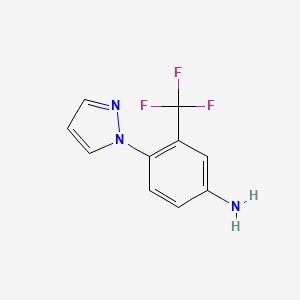
![5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B8357999.png)
![1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide](/img/structure/B8358003.png)
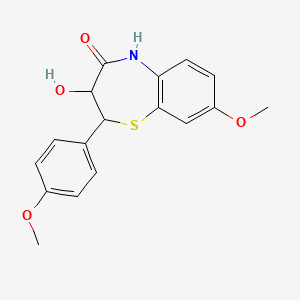
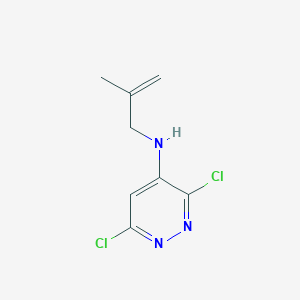
![Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-](/img/structure/B8358015.png)
